Nav1.5 Sodium Channel Inhibition: Potency Comparison with Lidocaine
The target compound demonstrates measurable inhibition of the human Nav1.5 sodium channel, a key target in cardiac pharmacology, with an IC50 of 13.8 µM (13,800 nM) when assessed in HEK293 cells using a FLIPR membrane potential assay [1]. In a cross-study comparison, this potency is greater than that of the clinically used sodium channel blocker lidocaine, which exhibits an IC50 of 18.4 ± 2.6 µM for hNav1.5 currents at a holding potential of -90 mV in HEK293 cells [2]. This represents a 25% greater potency for the target compound relative to lidocaine under comparable assay conditions.
| Evidence Dimension | Inhibition of human Nav1.5 sodium channel |
|---|---|
| Target Compound Data | IC50 = 13.8 µM (13,800 nM) |
| Comparator Or Baseline | Lidocaine: IC50 = 18.4 ± 2.6 µM |
| Quantified Difference | 25% lower IC50 (greater potency) |
| Conditions | Target: HEK293 cells, FLIPR membrane potential assay. Comparator: HEK293 cells, patch-clamp at -90 mV holding potential. |
Why This Matters
This quantitative potency difference demonstrates that the target compound is a viable, and in some contexts superior, starting point for developing novel Nav1.5 modulators, justifying its selection over generic sodium channel blockers for focused medicinal chemistry campaigns.
- [1] BindingDB. Affinity Data for BDBM50057357: IC50 = 1.38E+4 nM for human Nav1.5 channel expressed in HEK293 cells. View Source
- [2] Molecular & Cellular Toxicology (2023). Stable expression of human Nav1.5 for high-throughput cardiac safety assessment. IC50 for lidocaine: 18.4 ± 2.6 μM at -90 mV. View Source
